molecular formula C11H23N3O B12127414 N,N-Diethyl-3-(piperazin-1-YL)propanamide CAS No. 70772-55-3

N,N-Diethyl-3-(piperazin-1-YL)propanamide

Cat. No.: B12127414
CAS No.: 70772-55-3
M. Wt: 213.32 g/mol
InChI Key: DHXSHACIOYSPMH-UHFFFAOYSA-N
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Description

1-Piperazinepropanamide, N,N-diethyl- is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound’s structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanamide, N,N-diethyl- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization reaction . Another method involves the Ugi reaction, which is a multi-component reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired piperazine derivative .

Industrial Production Methods

Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process produces various ethylene amines, which can then be purified by distillation . The resulting piperazine derivatives can be further modified to obtain 1-Piperazinepropanamide, N,N-diethyl- through additional synthetic steps.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanamide, N,N-diethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the piperazine ring, which can interact with different reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new piperazine derivatives with different functional groups.

Scientific Research Applications

1-Piperazinepropanamide, N,N-diethyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand for studying protein-ligand interactions. In medicine, it is investigated for its potential therapeutic effects, including its use as an anxiolytic, antiviral, and anticancer agent . Additionally, the compound is utilized in the industry for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinepropanamide, N,N-diethyl- involves its interaction with specific molecular targets and pathways. The piperazine ring allows the compound to bind to various receptors and enzymes, modulating their activity. For example, the compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses . The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

1-Piperazinepropanamide, N,N-diethyl- can be compared with other piperazine derivatives, such as 1,4-Diazacyclohexane (piperazine) and 2-(1-Piperazinyl)ethylamine (aminoethylpiperazine). These compounds share a similar piperazine ring structure but differ in their substituents and functional groups . The unique combination of substituents in 1-Piperazinepropanamide, N,N-diethyl- imparts distinct chemical and biological properties, making it a valuable compound for specific applications.

List of Similar Compounds

Properties

CAS No.

70772-55-3

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

N,N-diethyl-3-piperazin-1-ylpropanamide

InChI

InChI=1S/C11H23N3O/c1-3-14(4-2)11(15)5-8-13-9-6-12-7-10-13/h12H,3-10H2,1-2H3

InChI Key

DHXSHACIOYSPMH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCN1CCNCC1

Origin of Product

United States

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